![molecular formula C21H26N4O2 B11978025 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978025.png)

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

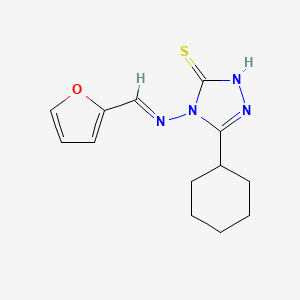

2-(4-ベンジル-1-ピペラジニル)-N’-[(E)-(3-メトキシフェニル)メチリデン]アセトヒドラジドは、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、ベンジル基で置換されたピペラジン環と、メチレン架橋を介してメトキシフェニル基に結合したアセトヒドラジド部分を特徴としています。その独特の構造により、さまざまな化学反応に関与することができ、薬化学および薬理学における重要な研究対象となっています。

合成方法

合成経路と反応条件

2-(4-ベンジル-1-ピペラジニル)-N’-[(E)-(3-メトキシフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数ステップのプロセスで行われます。

ピペラジン誘導体の形成: 最初のステップでは、ピペラジンとベンジルクロリドを反応させて、4-ベンジルピペラジンを形成します。

ヒドラジドの調製: 次のステップでは、4-ベンジルピペラジンとエチルクロロアセテートを反応させて対応するエステルを形成し、その後、ヒドラジン水和物と反応させてヒドラジドに変換します。

縮合反応: 最後のステップでは、酸性条件下でヒドラジドと3-メトキシベンズアルデヒドを縮合させて、目的の生成物を形成します。

工業的生産方法

この化合物の工業的生産は、同様の合成経路に従いますが、より大規模で行われる可能性があります。これには、収率と純度を最大化するための反応条件の最適化、工業グレードの試薬と溶媒の使用、連続フロー合成などの技術を適用して効率を高めることが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

Preparation of the Hydrazide: The next step involves the reaction of 4-benzylpiperazine with ethyl chloroacetate to form the corresponding ester, which is then converted to the hydrazide by reaction with hydrazine hydrate.

Condensation Reaction: The final step involves the condensation of the hydrazide with 3-methoxybenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as continuous flow synthesis to enhance efficiency.

化学反応の分析

反応の種類

2-(4-ベンジル-1-ピペラジニル)-N’-[(E)-(3-メトキシフェニル)メチリデン]アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。

置換: ベンジル基は、求電子置換反応または求核置換反応を使用して、他の官能基で置換できます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのベンジルクロリド。

生成される主な生成物

酸化: カルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: 導入された置換基に応じて、さまざまな置換誘導体の生成。

科学研究における用途

2-(4-ベンジル-1-ピペラジニル)-N’-[(E)-(3-メトキシフェニル)メチリデン]アセトヒドラジドは、科学研究においていくつかの用途があります。

薬化学: さまざまな受容体のリガンドとして作用する可能性など、その潜在的な薬理学的特性について研究されています。

生物学研究: この化合物は、酵素阻害と受容体結合アッセイを含む研究に使用されています。

工業的用途: 他の複雑な有機分子の合成における中間体として使用できます。

科学的研究の応用

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including its ability to act as a ligand for various receptors.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

作用機序

2-(4-ベンジル-1-ピペラジニル)-N’-[(E)-(3-メトキシフェニル)メチリデン]アセトヒドラジドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物の構造により、これらの標的に結合することができ、その活性を阻害したり、機能を調節したりすることができます。関与する正確な経路は、研究されている特定の生物系によって異なります。

類似化合物との比較

類似化合物

- 2-(4-ベンジル-1-ピペラジニル)-1-(4-フルオロフェニル)エタノール

- 2-(4-ベンジル-1-ピペラジニル)-1-(4-ブロモフェニル)エタノール

- **2-(4-ベンジル-1-ピペラジニル)-1-(4-メチルフェニル)エタノン

独自性

2-(4-ベンジル-1-ピペラジニル)-N’-[(E)-(3-メトキシフェニル)メチリデン]アセトヒドラジドは、明確な化学的および生物学的特性を与える官能基の特定の組み合わせにより、ユニークです。さまざまな化学反応を起こす能力と潜在的な薬理学的活性により、研究開発に役立つ化合物となっています。

特性

分子式 |

C21H26N4O2 |

|---|---|

分子量 |

366.5 g/mol |

IUPAC名 |

2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C21H26N4O2/c1-27-20-9-5-8-19(14-20)15-22-23-21(26)17-25-12-10-24(11-13-25)16-18-6-3-2-4-7-18/h2-9,14-15H,10-13,16-17H2,1H3,(H,23,26)/b22-15+ |

InChIキー |

SKLSSPGYWOEHEQ-PXLXIMEGSA-N |

異性体SMILES |

COC1=CC=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |

正規SMILES |

COC1=CC=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-2-(4-tert-butylphenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11977954.png)

![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977960.png)

![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11977964.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11977967.png)

![methyl 2-{[(6-chloro-4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B11977999.png)

![N-(4-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978017.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978028.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978031.png)

![7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978044.png)